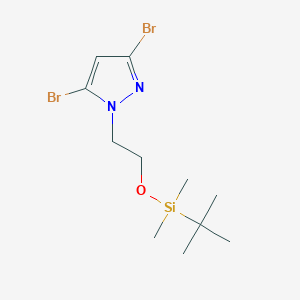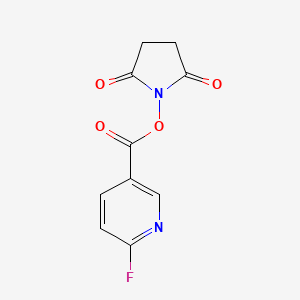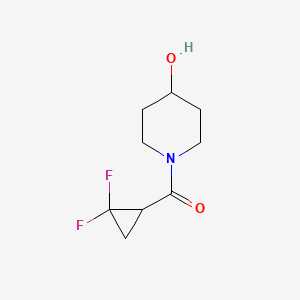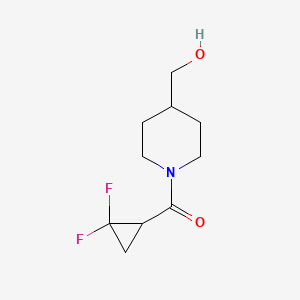
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring fused with a thiophene ring, which is substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate typically involves the reaction of 3-chloro-4-methylthiophene-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the thiophene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the thiophene ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to altered neuronal excitability and potential anticonvulsant effects . Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-methylthiophene-2-carboxylate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2,5-Dioxopyrrolidin-1-yl 3-chlorothiophene-2-carboxylate: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-ethylthiophene-2-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-chloro-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c1-5-4-17-9(8(5)11)10(15)16-12-6(13)2-3-7(12)14/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMXIFJQUIVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
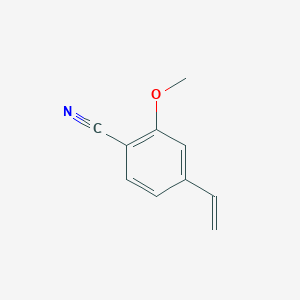

![6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174545.png)
![6-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174547.png)
![6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174551.png)
![6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174556.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174557.png)
![6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174561.png)
![6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174569.png)
